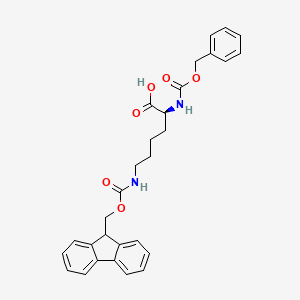

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is a derivative of lysine, an essential amino acid, and is commonly used in peptide synthesis due to its protective groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine involves the protection of the amino groups of lysine. The process typically includes the following steps :

Protection of the α-amino group: The α-amino group of lysine is protected using a benzyloxycarbonyl (Cbz) group.

Protection of the ε-amino group: The ε-amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine undergoes several types of reactions, including :

Deprotection Reactions: Removal of the protective groups (Fmoc and Cbz) under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with specific sequences, where the lysine derivative acts as a building block .

Applications De Recherche Scientifique

N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine has several scientific research applications :

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medical Research: Investigated for its potential in drug development and therapeutic applications.

Industrial Applications: Utilized in the production of synthetic peptides for various industrial purposes.

Mécanisme D'action

The mechanism of action of N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine involves its role as a protected lysine derivative . The protective groups (Fmoc and Cbz) prevent unwanted reactions during peptide synthesis. Upon deprotection, the lysine residue can participate in peptide bond formation, contributing to the synthesis of the desired peptide or protein.

Comparaison Avec Des Composés Similaires

N-Α-[(tert-Butoxycarbonyl)-L-lysine]: Another lysine derivative with a different protective group.

N-Α-[(9-Fluorenylmethoxycarbonyl)-L-lysine]: Similar to the compound but lacks the Cbz group.

Uniqueness: N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine is unique due to the presence of both Fmoc and Cbz protective groups, making it highly versatile in peptide synthesis .

Activité Biologique

(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid, often referred to as a fluorenyl derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorenyl group, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections explore the biological activity of this compound based on recent research findings.

Structural Characteristics

The structure of this compound can be broken down into key components:

| Component | Description |

|---|---|

| Fluorenyl Group | Contributes to biological activity |

| Methoxycarbonyl Moiety | Enhances solubility and reactivity |

| Benzyloxycarbonyl Group | Potentially influences enzyme interactions |

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aryl moiety has been correlated with enhanced antimicrobial efficacy against both planktonic and biofilm states of bacteria .

Anticancer Properties

Fluorenone derivatives have also been investigated for their anticancer potential. A study demonstrated that certain derivatives act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair. The introduction of linear alkyl groups in these compounds was found to enhance their antiproliferative activity against cancer cell lines . Additionally, the fluorenone scaffold has been identified as a promising pharmacophore for developing new antitumor agents .

Anti-inflammatory Effects

Compounds similar to this compound have shown potential anti-inflammatory effects. These compounds can inhibit enzymes involved in inflammatory pathways, suggesting their utility in treating conditions characterized by excessive inflammation.

Case Studies

- Inhibition of Bacterial Growth : A series of fluorenone derivatives were synthesized and tested against multi-drug resistant bacterial strains. Results indicated that some compounds exhibited comparable activity to standard antibiotics at low concentrations, showcasing their potential as alternative therapeutic agents .

- Antitumor Activity : Compounds derived from the fluorenone structure were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that specific modifications to the side chains significantly increased their effectiveness in inhibiting tumor growth .

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways was assessed through molecular docking studies. Results indicated strong binding affinities to target enzymes, suggesting a mechanism through which these compounds exert their biological effects .

Propriétés

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKPRSYVVUBTR-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.